环戊二烯基钼三羰基二聚体

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

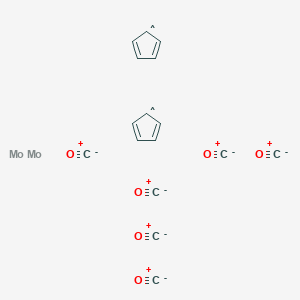

The synthesis of cyclopentadienylmolybdenum tricarbonyl dimer involves several steps, starting from molybdenum hexacarbonyl and cyclopentadiene. These precursors undergo a series of reactions, including thermal or photochemical processes, to form the dimeric structure. The synthesis pathway is crucial for achieving high purity and yield of the compound.

Molecular Structure Analysis

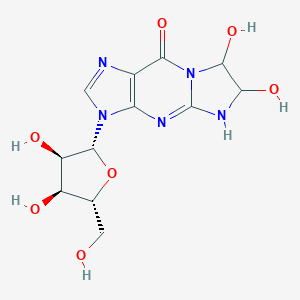

Cyclopentadienylmolybdenum tricarbonyl dimer exhibits two main conformations: trans and gauche, with distinct properties. The Mo-Mo bond is central to its structure, and its cleavage and formation are key to understanding the compound's reactivity and applications. The bond lengths and angles within the dimer can be precisely determined using crystallography, providing insight into its stability and reactivity (Baiz, McCanne, & Kubarych, 2009).

Chemical Reactions and Properties

This compound is reactive towards a variety of substrates, leading to the formation of novel complexes and clusters. For example, activated molybdenum dimers can undergo self-addition reactions, forming tetrameric clusters with unique bonding arrangements (McGinnis, Ryan, & McCarley, 1978). The reactivity of the dimer is influenced by the electronic structure and the nature of substituents on the cyclopentadienyl rings.

Physical Properties Analysis

The physical properties of cyclopentadienylmolybdenum tricarbonyl dimer, such as melting point, solubility, and stability, are crucial for its handling and application in chemical syntheses. The compound typically appears as a dark red-purple crystalline solid, sensitive to air and moisture, requiring specific storage and handling precautions to maintain its reactivity and prevent decomposition.

Chemical Properties Analysis

The chemical properties of cyclopentadienylmolybdenum tricarbonyl dimer, including its reactivity with organic and inorganic substrates, catalytic activity, and ability to form various coordination complexes, make it a versatile compound in organometallic chemistry. Its reactions with unsaturated molecules, hydrogen, and other ligands can lead to a wide array of products with applications in catalysis and organic synthesis.

For more insights on cyclopentadienylmolybdenum tricarbonyl dimer and related organometallic compounds, the following references provide detailed analyses and applications: (Sazonov & Beletskaya, 2013), (Sullivan et al., 1995).

科学研究应用

-

Chemical Intermediate

- Field : Chemistry

- Application : It is widely used as a chemical intermediate in laboratories and for manufacturing purposes .

- Methods : The specific methods of application or experimental procedures would depend on the particular reaction or process being carried out. As an intermediate, it would typically be used in a stepwise synthesis where it reacts with other chemicals to form a desired product .

- Results : The outcomes would also depend on the specific reaction or process. In general, using this compound as an intermediate can help facilitate certain chemical reactions .

-

Pharmaceutical Intermediate

- Field : Pharmaceutical Chemistry

- Application : This compound is also used as an intermediate in the pharmaceutical industry .

- Methods : Again, the specific methods would depend on the particular drug being synthesized. It would be used in a stepwise process where it reacts with other chemicals to form a desired pharmaceutical compound .

- Results : The outcomes would depend on the specific drug being synthesized. In general, using this compound as an intermediate can help facilitate the synthesis of certain pharmaceuticals .

-

Solar Energy and Water Treatment Applications

- Field : Environmental Science

- Application : This compound has been used in recent solar energy and water treatment applications .

- Methods : The specific methods of application would depend on the particular solar energy or water treatment technology being used .

- Results : The outcomes would depend on the specific technology. In general, using this compound can help improve the efficiency of certain solar energy systems and water treatment processes .

安全和危害

属性

InChI |

InChI=1S/2C5H5.6CO.2Mo/c2*1-2-4-5-3-1;6*1-2;;/h2*1-5H;;;;;;;; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUPBPUEWLTPMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=C[CH]C=C1.C1=C[CH]C=C1.[Mo].[Mo] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Mo2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentadienylmolybdenum tricarbonyl dimer | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B80317.png)